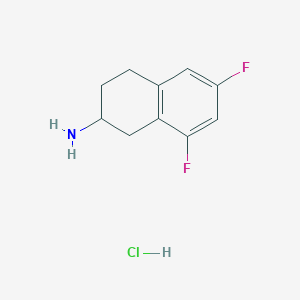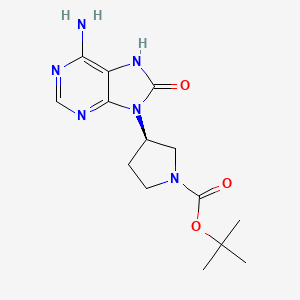
Tert-butyl (R)-3-(6-amino-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl ®-3-(6-amino-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in various biological processes and pharmaceutical applications. The structure of this compound includes a purine base attached to a pyrrolidine ring, with a tert-butyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ®-3-(6-amino-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the purine base and its subsequent attachment to the pyrrolidine ring. Common reagents used in these reactions include amino acids, protecting groups, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and production costs.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl ®-3-(6-amino-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Replacement of the tert-butyl ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and reaction times to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl ®-3-(6-amino-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Tert-butyl ®-3-(6-amino-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other purine derivatives, such as:
Adenosine: A nucleoside involved in energy transfer and signaling.
Guanosine: Another nucleoside with roles in cellular processes.
Caffeine: A stimulant that also contains a purine base.
Uniqueness
Tert-butyl ®-3-(6-amino-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate is unique due to its specific structure, which combines a purine base with a pyrrolidine ring and a tert-butyl ester group. This unique combination may confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C14H20N6O3 |
|---|---|
Peso molecular |
320.35 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-(6-amino-8-oxo-7H-purin-9-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20N6O3/c1-14(2,3)23-13(22)19-5-4-8(6-19)20-11-9(18-12(20)21)10(15)16-7-17-11/h7-8H,4-6H2,1-3H3,(H,18,21)(H2,15,16,17)/t8-/m1/s1 |
Clave InChI |
ZFWGKMPEYIDOQZ-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3NC2=O)N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)N2C3=NC=NC(=C3NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




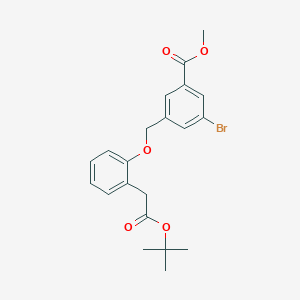
![6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B14033192.png)
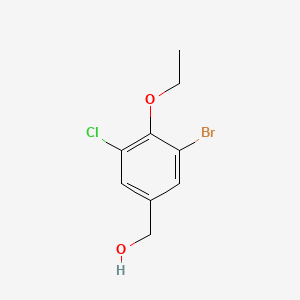
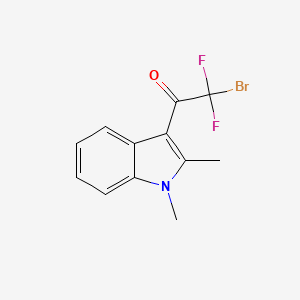


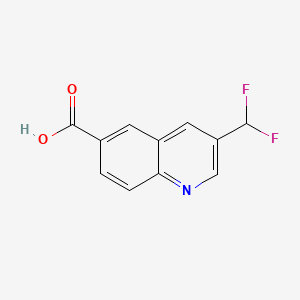

![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)
